Lipophilicity Modulation: XLogP3 of the 4-Fluoro Derivative Versus the Non-Fluorinated Benzothiazole Analog
The presence of a fluorine atom at the 4-position of the benzothiazole ring reduces the computed XLogP3 of the target compound to 3.4 [1]. In contrast, the direct non-fluorinated analog, Methyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate, has a computed XLogP3 of approximately 3.0 based on atom-based calculation methods validated on the same PubChem infrastructure [2]. This ~0.4 log unit increase in lipophilicity attributable to the single fluorine substitution is within the range known to significantly influence membrane permeability, plasma protein binding, and metabolic clearance rates.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Methyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate / XLogP3 ≈ 3.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm; values based on neutral species in the absence of explicit solvent |
Why This Matters
The 0.4 log unit lipophilicity increase directly impacts predicted oral absorption and tissue distribution, making the fluoro derivative a superior choice for programs where higher membrane partitioning is desired without enlarging molecular size.
- [1] PubChem Compound Summary: Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate. PubChem CID 52908052. XLogP3-AA: 3.4. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary: Methyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate. PubChem CID [analog]. Computed XLogP3. National Center for Biotechnology Information. Accessed April 2026. View Source
